MMT-Hexylaminolinker Phosphoramidite

Description

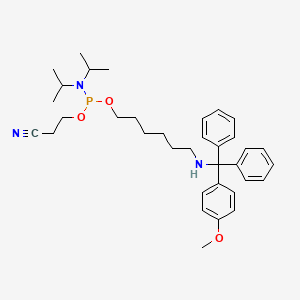

Structure

2D Structure

Properties

IUPAC Name |

3-[[di(propan-2-yl)amino]-[6-[[(4-methoxyphenyl)-diphenylmethyl]amino]hexoxy]phosphanyl]oxypropanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H48N3O3P/c1-29(2)38(30(3)4)42(41-28-16-25-36)40-27-15-7-6-14-26-37-35(31-17-10-8-11-18-31,32-19-12-9-13-20-32)33-21-23-34(39-5)24-22-33/h8-13,17-24,29-30,37H,6-7,14-16,26-28H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBANXOPIYSVPMH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(C(C)C)P(OCCCCCCNC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=C(C=C3)OC)OCCC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H48N3O3P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

589.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

MMT-Hexylaminolinker Phosphoramidite: A Technical Guide for Researchers

Introduction

MMT-Hexylaminolinker Phosphoramidite (B1245037) is a specialized chemical reagent integral to the synthesis of modified oligonucleotides.[1][2] It serves as a cleavable linker designed to introduce a primary amino group at the 5'-terminus of a synthetic DNA or RNA strand. This functional group is a versatile handle for the post-synthesis attachment of various molecules, such as fluorescent dyes, biotin, or other labels, making it a crucial tool in the development of diagnostic probes, research reagents, and therapeutic nucleic acids.[1]

The molecule consists of three key components: a phosphoramidite group that enables its incorporation into the growing oligonucleotide chain during standard automated synthesis, a hexylamino linker that provides a flexible spacer, and a monomethoxytrityl (MMT) protecting group on the terminal amine.[1] The MMT group is an acid-labile protecting group, which allows for its selective removal under mild acidic conditions, leaving the rest of the oligonucleotide intact.[3][4] This feature is particularly advantageous as it allows for the purification of the MMT-containing oligonucleotide ("MMT-on") via reverse-phase HPLC, followed by the removal of the MMT group to yield the final, purified amino-modified oligonucleotide.[4][5]

Key Features and Applications:

Key Features:

-

Cleavable Linker: Enables the introduction of a functional primary amine at the 5'-end of an oligonucleotide.[1][2]

-

MMT Protection: The monomethoxytrityl (MMT) group protects the primary amine during synthesis and allows for efficient "MMT-on" purification.[1][4]

-

Hexylamino Linker: A six-carbon spacer that provides flexibility and reduces steric hindrance between the oligonucleotide and any conjugated molecule.[1]

-

Phosphoramidite Chemistry: Fully compatible with standard automated DNA/RNA synthesis protocols.[1]

Applications:

-

Bioconjugation: Facilitates the attachment of labels, dyes, proteins, and other molecules to oligonucleotides.[1]

-

Molecular Probes: Used in the development of modified probes for detecting specific nucleic acid targets.[1]

-

Therapeutic Development: Employed in the synthesis of modified oligonucleotides for therapeutic applications, such as antisense oligonucleotides and siRNAs.

-

Diagnostics: Enables the creation of labeled oligonucleotides for use in various diagnostic assays.

Chemical and Physical Properties

MMT-Hexylaminolinker Phosphoramidite is typically supplied as a colorless to light yellow oil and should be stored at -20°C to ensure its stability.[6]

Table 1: Physical and Chemical Properties

| Property | Value | Reference |

| Chemical Formula | C35H48N3O3P | [1][7] |

| Molecular Weight | 589.75 g/mol | [7] |

| CAS Number | 114616-27-2 | [1] |

| Appearance | Colorless to light yellow oil | [6] |

| Purity (HPLC) | ≥97% | |

| Purity (31P-NMR) | ≥98% | |

| Storage Temperature | -20°C | [2] |

Core Applications in Oligonucleotide Synthesis

The primary role of this compound is to functionalize the 5'-terminus of an oligonucleotide with a primary amine. This amine then serves as a reactive site for conjugation with other molecules.

Introduction of a Primary Amino Group

During automated solid-phase oligonucleotide synthesis, the phosphoramidite is coupled to the 5'-hydroxyl group of the terminal nucleotide in the final coupling step. Standard phosphoramidite chemistry is used for this reaction.

Post-Synthesis Conjugation

Once the amino-modified oligonucleotide is synthesized, deprotected, and purified, the terminal primary amine can be reacted with a variety of amine-reactive chemical groups, such as N-hydroxysuccinimide (NHS) esters, isothiocyanates, and others, to attach the desired molecule.

Experimental Protocols

Protocol 1: Incorporation of this compound using an Automated DNA Synthesizer

-

Preparation: Dissolve this compound in anhydrous acetonitrile (B52724) to the concentration recommended by the synthesizer manufacturer.

-

Synthesis: Program the DNA synthesizer to perform the final coupling step using the prepared this compound solution. No changes to the standard coupling method are typically required.[5]

-

Post-Coupling: After the coupling step, the synthesis cycle proceeds with the standard capping, oxidation, and detritylation of the subsequent theoretical nucleotide (which is not present).

Protocol 2: Cleavage from Solid Support and Deprotection of Nucleobases

-

Cleavage: After completion of the synthesis, transfer the solid support to a vial and add a solution of concentrated ammonium (B1175870) hydroxide.

-

Deprotection: Incubate the vial at a controlled temperature (e.g., 55°C) for a duration sufficient to remove the protecting groups from the nucleobases. The specific time and temperature will depend on the nucleobase protecting groups used (e.g., standard vs. ultra-mild). For oligonucleotides containing the MMT-protected 5'-amine, deprotection should not be carried out at temperatures above 37°C to avoid thermal loss of the MMT group.[8]

-

Elution: After incubation, filter the solution to separate the deprotected oligonucleotide from the solid support.

Protocol 3: MMT Group Removal (Deprotection)

Note: This step is performed after "MMT-on" purification.

-

Acidic Treatment: To the purified MMT-on oligonucleotide solution, add acetic acid to a final concentration of 20% in water (20:80 acetic acid:water).[5]

-

Incubation: Let the reaction proceed at room temperature for 1 hour. The solution may become cloudy due to the precipitation of the MMT alcohol byproduct.[5]

-

Extraction: Extract the MMT alcohol byproduct by adding an equal volume of ethyl acetate. Vortex the mixture and then centrifuge to separate the phases. The oligonucleotide will remain in the lower aqueous phase. Repeat the extraction two more times.[5]

-

Drying: Dry the aqueous solution containing the oligonucleotide using a vacuum concentrator.

Protocol 4: Purification of the Amino-Modified Oligonucleotide

-

"MMT-on" Purification: The crude oligonucleotide with the MMT group still attached can be purified using reverse-phase HPLC or a purification cartridge. The hydrophobicity of the MMT group allows for excellent separation from failure sequences that lack the MMT group.[5]

-

Post-Deprotection Desalting: After MMT removal and extraction, the final amino-modified oligonucleotide is typically desalted using size-exclusion chromatography or a similar method to remove any remaining salts or small molecules.

Quantitative Data

Table 2: Typical Coupling Efficiency

| Reagent | Coupling Efficiency |

| This compound | >98% |

Note: Coupling efficiency can vary depending on the synthesizer, reagents, and protocol used.

Table 3: MMT Deprotection Conditions and Efficiency

| Condition | Time | Temperature | Efficiency | Reference |

| 20% Acetic Acid in Water | 1 hour | Room Temperature | >95% | [5] |

| 2% Trifluoroacetic Acid (TFA) in Water | Not Recommended for Cartridge Purification | Room Temperature | Inefficient due to re-attachment | [5] |

Signaling Pathways and Experimental Workflows

Caption: General Structure of this compound.

Caption: Workflow for Synthesis of 5'-Amino-Modified Oligonucleotides.

Caption: Post-Synthesis MMT Deprotection and Purification Workflow.

Troubleshooting and Considerations

-

Incomplete MMT Removal: If subsequent conjugation reactions are inefficient, ensure complete MMT removal by optimizing the incubation time with acetic acid or performing a second extraction.

-

Loss of MMT Group During Deprotection: Avoid high temperatures (>37°C) during nucleobase deprotection to prevent premature loss of the MMT group, which would complicate MMT-on purification.[8]

-

Storage: this compound is sensitive to moisture and oxidation. Store it under an inert atmosphere (argon or nitrogen) at -20°C. Once dissolved in acetonitrile, its stability is reduced to a few days.[5]

-

Purification: Do not use trifluoroacetic acid (TFA) for MMT removal on a purification cartridge, as the reaction is reversible and the MMT cation is not efficiently removed, leading to re-attachment.[5]

References

- 1. This compound | AxisPharm [axispharm.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. researchgate.net [researchgate.net]

- 4. US10450342B2 - Method for solution phase detritylation of oligomeric compounds - Google Patents [patents.google.com]

- 5. glenresearch.com [glenresearch.com]

- 6. hongene.com [hongene.com]

- 7. This compound | C35H48N3O3P | CID 9873234 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. glenresearch.com [glenresearch.com]

An In-depth Technical Guide to MMT-Hexylaminolinker Phosphoramidite: Structure, Synthesis, and Application in Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of MMT-Hexylaminolinker Phosphoramidite (B1245037), a critical reagent in the synthesis of modified oligonucleotides for research, diagnostics, and therapeutic development. This document details its chemical structure, properties, and provides step-by-step experimental protocols for its incorporation into oligonucleotides, subsequent deprotection, and bioconjugation.

Core Concepts and Structure

MMT-Hexylaminolinker Phosphoramidite is a chemical building block used in automated solid-phase oligonucleotide synthesis. Its primary function is to introduce a primary amine group at a specific position within a synthetic DNA or RNA strand, most commonly at the 5'-terminus. This amine group then serves as a reactive handle for the covalent attachment of various molecules, such as fluorescent dyes, quenchers, biotin, or drug molecules.[1]

The key features of this linker are:

-

Phosphoramidite Group: This reactive moiety enables the incorporation of the linker into the growing oligonucleotide chain using standard phosphoramidite chemistry on an automated synthesizer.[1]

-

Hexylamino Linker: A six-carbon spacer arm that positions the reactive amine away from the oligonucleotide backbone, minimizing steric hindrance and preserving the hybridization properties of the nucleic acid.[1]

-

Monomethoxytrityl (MMT) Protecting Group: A base-stable, acid-labile protecting group on the primary amine. This allows for the deprotection of other protecting groups on the oligonucleotide (e.g., on the nucleobases and phosphates) under basic conditions while keeping the amine protected. The MMT group can then be selectively removed under mild acidic conditions to expose the amine for subsequent conjugation.[1][2]

Chemical Structure

IUPAC Name: 3-[[di(propan-2-yl)amino]-[6-[[(4-methoxyphenyl)-diphenylmethyl]amino]hexoxy]phosphanyl]oxypropanenitrile[3]

Molecular Formula: C₃₅H₄₈N₃O₃P[3]

Data Presentation: Physicochemical Properties

The quantitative data for this compound are summarized in the table below for easy reference.

| Property | Value | Source(s) |

| CAS Number | 114616-27-2 | [4] |

| Molecular Weight | 589.75 g/mol | [3][4][5] |

| Appearance | Colorless to light yellow oil | [5] |

| Purity (by HPLC) | ≥97% | |

| Purity (by ³¹P-NMR) | ≥98% | |

| Storage Temperature | -20°C | [4] |

Experimental Protocols

The following sections provide detailed methodologies for the incorporation of this compound, deprotection of the MMT group, and subsequent bioconjugation.

Protocol 1: Incorporation of MMT-Hexylaminolinker into Oligonucleotides

This protocol describes the addition of the MMT-Hexylaminolinker to the 5'-terminus of an oligonucleotide using a standard automated DNA/RNA synthesizer.

Materials:

-

This compound

-

Anhydrous acetonitrile (B52724) (synthesis grade)

-

Standard phosphoramidite synthesis reagents (activator, capping reagents, oxidizing solution, deblocking solution)

-

Controlled Pore Glass (CPG) solid support with the initial nucleoside

Procedure:

-

Preparation of the Phosphoramidite Solution:

-

Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.

-

Dissolve the phosphoramidite in anhydrous acetonitrile to the concentration recommended by the synthesizer manufacturer (typically 0.1 M).[6] Swirl the vial gently for several minutes to ensure complete dissolution.[2]

-

-

Automated Synthesis Cycle:

-

Program the desired oligonucleotide sequence into the DNA/RNA synthesizer.

-

For the final coupling step, program the synthesizer to use the vial containing the this compound solution.

-

The standard synthesis cycle (deblocking, coupling, capping, and oxidation) is used for the incorporation of the linker.[7] A coupling time similar to that of standard nucleoside phosphoramidites (e.g., 30 seconds) is generally sufficient, though longer coupling times (5-15 minutes) may be employed for modified phosphoramidites to ensure high efficiency.[6][7]

-

-

Post-Synthesis Processing (MMT-on Purification):

-

After the final coupling with the this compound, ensure the synthesis program is set to "MMT-on" or "trityl-on". This will prevent the final acid deblocking step, leaving the MMT group attached to the 5'-amine.[2][7]

-

Cleave the oligonucleotide from the solid support and deprotect the nucleobases and phosphate (B84403) groups using standard procedures (e.g., concentrated ammonium (B1175870) hydroxide (B78521) or a mixture of ammonium hydroxide and methylamine). Note that for MMT-protected amines, deprotection should not be carried out at temperatures above 37°C to avoid thermal loss of the MMT group.[8]

-

The resulting solution contains the MMT-on, amino-modified oligonucleotide, which can be purified by reverse-phase HPLC. The lipophilic MMT group provides a convenient handle for separation from failure sequences that lack the MMT group.[2]

-

Protocol 2: MMT Group Deprotection (Post-Purification)

This protocol describes the removal of the MMT group from the purified oligonucleotide to expose the primary amine for conjugation.

Materials:

-

Purified, lyophilized MMT-on oligonucleotide

-

80% aqueous acetic acid (v/v)

-

Nuclease-free water

-

Ethyl acetate (B1210297) (optional, for extraction)

-

Size-exclusion chromatography columns (e.g., desalting columns)

Procedure:

-

Deprotection Reaction:

-

Dissolve the purified MMT-on oligonucleotide in 80% acetic acid.

-

Incubate the solution at room temperature for 1 to 2 hours.[2] The progress of the deprotection can be monitored by reverse-phase HPLC.

-

-

Removal of Cleaved MMT Group:

-

After the reaction is complete, the MMT alcohol (MMT-OH) will be present in the solution. This can be removed in several ways:

-

Lyophilization and Desalting: Lyophilize the reaction mixture to remove the acetic acid. The resulting pellet, containing the oligonucleotide and MMT-OH, can be redissolved in water and desalted using a size-exclusion column to separate the oligonucleotide from the small molecule MMT-OH.

-

Extraction (Optional): If the MMT-OH precipitates, it can be partially removed by centrifugation. Alternatively, after deprotection, the MMT alcohol can be extracted with ethyl acetate. The oligonucleotide will remain in the aqueous layer.[9]

-

-

-

Quantification:

-

After purification, quantify the concentration of the amino-modified oligonucleotide using UV-Vis spectrophotometry at 260 nm.

-

Protocol 3: Conjugation of NHS Esters to Amino-Modified Oligonucleotides

This protocol details the conjugation of an N-hydroxysuccinimide (NHS) ester-activated molecule (e.g., a fluorescent dye) to the deprotected amino-linker of the oligonucleotide.

Materials:

-

Purified, deprotected amino-modified oligonucleotide

-

NHS ester of the molecule to be conjugated

-

Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)

-

Conjugation buffer: 0.1 M sodium bicarbonate or 0.091 M sodium borate (B1201080) buffer, pH 8.5-9.0[10][11]

-

Nuclease-free water

-

Ethanol (B145695) (for precipitation)

-

3 M sodium acetate solution

Procedure:

-

Preparation of Reagents:

-

Dissolve the amino-modified oligonucleotide in the conjugation buffer to a final concentration of 0.3-0.8 mM.[10]

-

Allow the vial of the NHS ester to warm to room temperature before opening. Dissolve the NHS ester in a small amount of anhydrous DMSO or DMF to create a concentrated stock solution (e.g., 10 mg/mL or ~14 mM).[10][11] A molar excess (e.g., 5-10 equivalents) of the NHS ester relative to the oligonucleotide is typically used.[12]

-

-

Conjugation Reaction:

-

Purification of the Conjugate:

-

The crude reaction mixture will contain the desired conjugate, unreacted oligonucleotide, and excess hydrolyzed NHS ester. Purification is necessary to isolate the conjugate.

-

Ethanol Precipitation:

-

Add 1/10th volume of 3 M sodium acetate to the reaction mixture.

-

Add 3 volumes of cold 100% ethanol.

-

Incubate at -20°C or -70°C for at least 1 hour to precipitate the oligonucleotide.

-

Centrifuge at high speed to pellet the oligonucleotide.

-

Wash the pellet with cold 70% ethanol and air-dry or use a centrifugal evaporator.

-

-

HPLC Purification: For higher purity, the conjugate can be purified by reverse-phase or ion-exchange HPLC.[13][14]

-

Reverse-Phase HPLC: Use a C8 or C18 column with a gradient of acetonitrile in a buffer such as triethylammonium (B8662869) acetate (TEAA).[13] The conjugated oligonucleotide will typically have a longer retention time than the unconjugated oligonucleotide due to the hydrophobicity of the attached molecule. Monitor the elution at 260 nm (for the oligonucleotide) and the absorbance maximum of the attached molecule (e.g., dye).[13]

-

-

Mandatory Visualizations (Graphviz)

The following diagrams illustrate the key workflows and logical relationships in the use of this compound.

Caption: Logical flow of the MMT protection strategy during oligonucleotide synthesis and deprotection.

Caption: Experimental workflow for synthesizing and conjugating an antisense oligonucleotide.

References

- 1. This compound | AxisPharm [axispharm.com]

- 2. glenresearch.com [glenresearch.com]

- 3. This compound | C35H48N3O3P | CID 9873234 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | 114616-27-2 [sigmaaldrich.com]

- 5. hongene.com [hongene.com]

- 6. trilinkbiotech.com [trilinkbiotech.com]

- 7. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]

- 8. glenresearch.com [glenresearch.com]

- 9. glenresearch.com [glenresearch.com]

- 10. Protocol for Conjugating NHS-Ester Modifications to Amino-Labeled Oligonucleotides [sigmaaldrich.com]

- 11. glenresearch.com [glenresearch.com]

- 12. interchim.fr [interchim.fr]

- 13. How do you purify oligonucleotide conjugates by HPLC? | AAT Bioquest [aatbio.com]

- 14. Method of Oligonucleotide Purification [biosyn.com]

An In-depth Technical Guide to MMT-Hexylaminolinker Phosphoramidite: Mechanism and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

MMT-Hexylaminolinker Phosphoramidite (B1245037) is a key reagent in oligonucleotide synthesis, enabling the introduction of a primary amine functionality at a desired position within a synthetic DNA or RNA strand. This linker is particularly valuable for the post-synthesis conjugation of various molecules, such as fluorescent dyes, quenchers, biotin, or other ligands, which are essential for a wide range of applications in diagnostics, therapeutics, and fundamental research. The monomethoxytrityl (MMT) protecting group on the terminal amine allows for controlled deprotection, ensuring that the amine is revealed only when desired for subsequent reactions. This guide provides a detailed overview of the mechanism of action, experimental protocols, and key data associated with the use of MMT-Hexylaminolinker Phosphoramidite.

Core Mechanism of Action

The utility of this compound is realized through a series of well-defined chemical reactions integrated into the standard phosphoramidite cycle of solid-phase oligonucleotide synthesis. The overall process can be broken down into three main stages:

-

Incorporation of the Linker: The phosphoramidite moiety of the linker allows it to be coupled to the growing oligonucleotide chain.

-

Deprotection of the MMT Group: The MMT group is selectively removed to expose the primary amine.

-

Conjugation: The free amine is then available to react with an activated molecule (e.g., an NHS ester) to form a stable conjugate.

Phosphoramidite Coupling

The incorporation of the MMT-Hexylaminolinker into an oligonucleotide sequence follows the standard phosphoramidite coupling chemistry. This process is highly efficient, typically achieving coupling efficiencies of over 99%. The reaction is catalyzed by an activator, such as tetrazole or its derivatives, which protonates the diisopropylamino group of the phosphoramidite, making it a good leaving group. The 5'-hydroxyl group of the solid-support-bound oligonucleotide then attacks the activated phosphorus atom, forming a phosphite (B83602) triester linkage.

Experimental Workflow for Oligonucleotide Synthesis and Labeling

Caption: Workflow for synthesizing and labeling an oligonucleotide using this compound.

MMT Group Deprotection

The selective removal of the MMT group is a critical step that unmasks the primary amine for conjugation. Two primary methods are employed for this deprotection:

-

Acidic Deprotection: The traditional method involves treating the MMT-protected oligonucleotide with a mild acid. A common reagent is 80% aqueous acetic acid. The acid protonates the ether oxygen of the MMT group, leading to its cleavage and the release of the free amine.

-

Acid-Free Thermal Deprotection: A more recent development is the use of neutral aqueous conditions at an elevated temperature (e.g., 60°C) to achieve MMT removal. This method is advantageous as it avoids the potential for depurination that can occur under acidic conditions.

Mechanism of Acidic MMT Deprotection

Caption: Acid-catalyzed deprotection of the MMT group from the amino linker.

Conjugation with NHS Esters

Once the primary amine is exposed, it can be readily conjugated to a variety of molecules that have been activated with an N-hydroxysuccinimide (NHS) ester. The lone pair of electrons on the nitrogen of the primary amine acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This leads to the formation of a stable amide bond and the release of N-hydroxysuccinimide as a byproduct. This reaction is typically carried out in a slightly basic buffer (pH 8-9) to ensure the amine is deprotonated and thus more nucleophilic.

Mechanism of NHS Ester Conjugation

The Sentinel of Synthesis: An In-depth Technical Guide to the Monomethoxytrityl (MMT) Protecting Group in Phosphoramidite Chemistry

Audience: Researchers, scientists, and drug development professionals.

In the precise world of oligonucleotide synthesis, the strategic use of protecting groups is fundamental to achieving high-fidelity products. Among these molecular guardians, the Monomethoxytrityl (MMT) group serves as a versatile and finely-tuned shield for 5'-hydroxyl and primary amino functionalities. Its distinct acid lability, intermediate between the common Dimethoxytrityl (DMT) and the parent Trityl (Trt) groups, allows for selective deprotection under specific conditions. This is critical in multi-step synthetic strategies, particularly for the introduction of 5'-modifications.

This technical guide provides a comprehensive overview of the MMT protecting group, detailing its core principles, function in the phosphoramidite (B1245037) cycle, quantitative comparisons, and detailed experimental protocols for its application and removal.

Core Principles of MMT Protection

The Monomethoxytrityl group is a derivative of the trityl (triphenylmethyl) group, distinguished by a single electron-donating methoxy (B1213986) substituent on one of the phenyl rings. This structural feature is central to its chemical properties. The methoxy group stabilizes the trityl cation formed during acidic cleavage, making the MMT group significantly more acid-labile than the unsubstituted trityl group.[1] However, with only one methoxy group, it is more stable and less acid-labile than the widely used DMT group, which possesses two such groups.[2]

This intermediate lability is the cornerstone of its utility, enabling its removal with moderate acid conditions. This allows for orthogonal protection schemes where other more acid-sensitive groups can remain intact.[1] While DMT is the standard for protecting the 5'-hydroxyl of nucleoside phosphoramidites for routine synthesis[2][3], MMT is frequently the protecting group of choice for 5'-amino-modifiers, where the N-MMT bond is more stable than an N-DMT bond under synthesis conditions.[4][5]

Function in the Phosphoramidite Synthesis Cycle

The automated solid-phase synthesis of oligonucleotides is a cyclical process, with each cycle adding a single nucleotide. The MMT group, when used on a 5'-terminal modifier, plays a crucial role throughout this process.

The four key steps are:

-

Deprotection: Removal of the 5'-hydroxyl protecting group (typically DMT) from the resin-bound oligonucleotide to expose a free hydroxyl for coupling.

-

Coupling: Activation and reaction of the next phosphoramidite monomer with the free 5'-hydroxyl group.

-

Capping: Acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of deletion-mutant sequences.

-

Oxidation: Conversion of the unstable phosphite (B83602) triester linkage to a stable phosphate (B84403) triester.

When an MMT-protected amidite (e.g., a 5'-amino-modifier) is added in the final coupling step, the MMT group remains attached. It is stable to the subsequent capping and oxidation steps and is typically removed either on the synthesizer for further modification or during post-synthesis workup.

References

MMT-Hexylaminolinker Phosphoramidite: A Technical Guide for Researchers

CAS Number: 114616-27-2

This in-depth technical guide provides core information on MMT-Hexylaminolinker Phosphoramidite (B1245037) for researchers, scientists, and drug development professionals. This document outlines its chemical and physical properties, experimental protocols for its use in oligonucleotide synthesis, and its applications in creating functionalized nucleic acids for various research purposes.

Introduction

MMT-Hexylaminolinker Phosphoramidite is a key reagent used in automated solid-phase oligonucleotide synthesis to introduce a primary amine at the 5'-terminus of a DNA or RNA strand.[1][2] This primary amine serves as a versatile reactive handle for the post-synthesis conjugation of a wide array of molecules, including fluorescent dyes, biotin, and other reporter groups.[2][3][4] The linker consists of a six-carbon spacer arm that provides flexibility and reduces steric hindrance between the oligonucleotide and the conjugated molecule.[2] The amine group is protected by a monomethoxytrityl (MMT) group, which is acid-labile and can be removed under specific conditions, allowing for controlled deprotection and subsequent modification.[2]

Chemical and Physical Properties

The key chemical and physical properties of this compound are summarized in the table below. This data is essential for proper handling, storage, and use in chemical synthesis.

| Property | Value | References |

| CAS Number | 114616-27-2 | [5][6][7] |

| Molecular Formula | C₃₅H₄₈N₃O₃P | [5][6][7] |

| Molecular Weight | 589.75 g/mol | [5][6][7] |

| Appearance | Colorless to light yellow oil | |

| Purity | ≥95% to ≥98% (by HPLC and ³¹P-NMR) | [5][8] |

| Solubility | Soluble in anhydrous acetonitrile (B52724) | [9] |

| Storage Temperature | -20°C, protect from light | [1][6][8] |

| Shipping Condition | Ambient Temperature | |

| Stability in Solution | Stable in anhydrous acetonitrile for 2-3 days at room temperature |

Experimental Protocols

The following sections provide a generalized workflow for the use of this compound in automated oligonucleotide synthesis, from initial coupling to final deprotection and purification.

Incorporation of the 5'-Amino-Linker

The introduction of the hexylaminolinker at the 5'-terminus of a synthetic oligonucleotide is achieved through standard phosphoramidite chemistry on an automated DNA/RNA synthesizer.

Protocol:

-

Preparation of Reagents: Dissolve this compound in anhydrous acetonitrile to a final concentration of 0.1 M. Ensure all other reagents for DNA/RNA synthesis (activator, capping solutions, oxidizing solution, deblocking solution) are fresh and properly installed on the synthesizer.

-

Automated Synthesis: The final coupling step in the oligonucleotide synthesis sequence is programmed to use the this compound solution instead of a standard nucleoside phosphoramidite.

-

Coupling: The phosphoramidite is activated by an appropriate activator (e.g., tetrazole or a derivative) and couples to the free 5'-hydroxyl group of the solid support-bound oligonucleotide.[10] A standard coupling time of 30 seconds is typically sufficient, though longer times (5-10 minutes) may be used for modified phosphoramidites.

-

Capping and Oxidation: Any unreacted 5'-hydroxyl groups are capped to prevent the formation of failure sequences. The newly formed phosphite (B83602) triester linkage is then oxidized to a stable phosphate (B84403) triester.

Cleavage from Solid Support and Deprotection of Nucleobases

After synthesis, the oligonucleotide is cleaved from the solid support, and the protecting groups on the nucleobases are removed. The MMT group on the 5'-amino-linker remains intact during this process.

Protocol:

-

Cleavage and Deprotection: The solid support is treated with concentrated ammonium (B1175870) hydroxide (B78521) or a mixture of ammonium hydroxide and methylamine (B109427) (AMA) to cleave the oligonucleotide from the support and remove the protecting groups from the DNA bases.

-

Incubation: The cleavage and deprotection reaction is typically carried out at room temperature for 1-2 hours or at an elevated temperature (e.g., 55°C) for a shorter duration, depending on the specific nucleobase protecting groups used.

Purification of the MMT-on Oligonucleotide

The lipophilic nature of the MMT group facilitates the purification of the full-length, 5'-amino-modified oligonucleotide from shorter, "failure" sequences that lack the MMT group.[10] Reverse-phase high-performance liquid chromatography (RP-HPLC) is a common method for this purification.

Protocol:

-

Sample Preparation: The crude, deprotected oligonucleotide solution is dried down and resuspended in an appropriate buffer for HPLC injection.

-

RP-HPLC: The sample is injected onto a reverse-phase column (e.g., C18). A gradient of increasing organic solvent (e.g., acetonitrile) is used for elution. The MMT-containing oligonucleotide will have a longer retention time than the failure sequences.

-

Fraction Collection: The peak corresponding to the MMT-on oligonucleotide is collected.

Removal of the MMT Protecting Group

The final step before conjugation is the removal of the MMT group to expose the primary amine.

Protocol Options:

-

Acidic Deprotection:

-

The purified MMT-on oligonucleotide is treated with an aqueous solution of 80% acetic acid for 1-2 hours at room temperature.[10]

-

The MMT alcohol byproduct can be removed by extraction with ethyl acetate.

-

-

Thermal-Aqueous Deprotection (Acid-Free):

-

A newer method involves heating the MMT-on oligonucleotide in a neutral aqueous solution (e.g., water or PBS) at 60°C for 60 minutes.

-

The insoluble MMT alcohol precipitates out of solution, driving the reaction to completion.

-

Post-Synthesis Conjugation

With the primary amine now exposed, the oligonucleotide is ready for conjugation to a molecule of interest, such as a fluorescent dye with an NHS-ester reactive group.

Protocol:

-

Reaction Setup: The purified 5'-amino-modified oligonucleotide is dissolved in a conjugation buffer (e.g., 0.1 M sodium bicarbonate, pH 8.5).

-

Addition of Label: The amine-reactive molecule (e.g., an NHS-ester of a fluorescent dye) dissolved in a compatible organic solvent (e.g., DMSO) is added to the oligonucleotide solution.

-

Incubation: The reaction mixture is incubated, typically in the dark to protect photosensitive dyes, for several hours to overnight at room temperature.

-

Purification: The final labeled oligonucleotide is purified from unreacted dye and unlabeled oligonucleotide using methods such as RP-HPLC or polyacrylamide gel electrophoresis (PAGE).

Applications in Research

Oligonucleotides functionalized with a 5'-amino-linker are foundational tools in molecular biology and drug development. The ability to attach various moieties allows for the creation of customized probes and therapeutic candidates.

-

Molecular Probes: The attachment of fluorescent dyes enables the synthesis of probes for a variety of applications, including:

-

Fluorescence in situ Hybridization (FISH): For the detection and localization of specific DNA or RNA sequences within cells and tissues.

-

Real-time PCR (qPCR) Probes: For the quantification of nucleic acids.

-

Cellular Imaging: To track the uptake and localization of oligonucleotides in living cells.

-

-

Bioconjugation: The primary amine can be used to attach oligonucleotides to other biomolecules, such as proteins or antibodies, or to solid surfaces for applications like microarrays.

-

Therapeutic Development: In the context of antisense oligonucleotides and siRNAs, the linker can be used to attach targeting ligands that enhance delivery to specific cell types or to conjugate molecules that improve pharmacokinetic properties.

While this compound is a versatile tool for introducing a functional group for these applications, specific signaling pathways are typically investigated using the final, conjugated oligonucleotide probe. The choice of the conjugated molecule (e.g., a specific fluorophore) is what tailors the probe for studying a particular biological process. For example, a fluorescently labeled antisense oligonucleotide could be used to visualize the downregulation of a target mRNA involved in a cancer signaling pathway, thereby allowing researchers to study the pathway's dynamics.

References

- 1. glenresearch.com [glenresearch.com]

- 2. glenresearch.com [glenresearch.com]

- 3. cosmobio.co.jp [cosmobio.co.jp]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. US10450342B2 - Method for solution phase detritylation of oligomeric compounds - Google Patents [patents.google.com]

- 7. chemie-brunschwig.ch [chemie-brunschwig.ch]

- 8. chemrxiv.org [chemrxiv.org]

- 9. Chemical Synthesis of Modified Oligonucleotides Containing 5'-Amino-5'-Deoxy-5'-Hydroxymethylthymidine Residues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. glenresearch.com [glenresearch.com]

MMT-Hexylaminolinker Phosphoramidite: A Technical Guide to Synthesis, Deprotection, and Application

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of MMT-Hexylaminolinker Phosphoramidite (B1245037), a critical reagent in the synthesis of modified oligonucleotides. This document details its chemical properties, experimental protocols for its incorporation and subsequent modification, and its application in regulating biological pathways, such as the NF-κB signaling cascade.

Core Properties of MMT-Hexylaminolinker Phosphoramidite

This compound is a phosphoramidite reagent used in solid-phase oligonucleotide synthesis to introduce a primary amine at the 5'-terminus of an oligonucleotide. This linker is protected by a monomethoxytrityl (MMT) group, which is acid-labile, allowing for selective deprotection and subsequent conjugation of various molecules, such as fluorophores, biotin, or therapeutic agents.[1][2] The hexylamino linker provides a flexible spacer between the oligonucleotide and the conjugated molecule.[1]

| Property | Value | References |

| Molecular Weight | 589.75 g/mol | [2][3][4][5] |

| CAS Number | 114616-27-2 | [1][2][3][4][6] |

| Chemical Formula | C35H48N3O3P | [1][2][4][5] |

| Appearance | Colorless to light yellow oil | [4] |

| Purity (HPLC) | ≥98.0% | [4] |

| Storage Temperature | -20°C | [2][3] |

Experimental Protocols

This section provides detailed methodologies for the incorporation of this compound into oligonucleotides, the deprotection of the MMT group, and the final conjugation of a molecule of interest.

Oligonucleotide Synthesis with 5'-Amino Modification

The synthesis of oligonucleotides is a well-established automated process utilizing phosphoramidite chemistry on a solid support.[7][8][9] The this compound is introduced in the final coupling step to functionalize the 5'-terminus.

Materials:

-

DNA synthesizer

-

Controlled pore glass (CPG) solid support

-

Standard DNA phosphoramidites (A, C, G, T)

-

This compound

-

Activator solution (e.g., 0.25 M 5-(ethylthio)-1H-tetrazole)

-

Capping solution

-

Oxidizing solution

-

Deblocking solution (e.g., trichloroacetic acid in dichloromethane)

-

Anhydrous acetonitrile

Protocol:

-

Support Preparation: The synthesis begins with the first nucleoside attached to the CPG solid support.

-

Synthesis Cycle: The automated synthesis cycle consists of four steps:

-

Deblocking: Removal of the 5'-dimethoxytrityl (DMT) protecting group from the support-bound nucleoside.

-

Coupling: Activation of the next phosphoramidite monomer and its coupling to the free 5'-hydroxyl group.

-

Capping: Acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of deletion mutants.

-

Oxidation: Conversion of the unstable phosphite (B83602) triester linkage to a stable phosphate (B84403) triester.

-

-

Introduction of the Amino-Linker: In the final synthesis cycle, after the deblocking of the last added nucleoside, this compound is coupled to the 5'-terminus of the oligonucleotide chain.

-

Cleavage and Base Deprotection: The synthesized oligonucleotide is cleaved from the solid support and the protecting groups on the nucleobases are removed by incubation with a solution of ammonium (B1175870) hydroxide.[8]

MMT Group Deprotection

The MMT group protecting the primary amine can be removed under acidic conditions or using a newer, acid-free method.

Materials:

-

MMT-protected oligonucleotide

-

80% Acetic Acid in water

-

Ethyl acetate

-

Nuclease-free water

Protocol:

-

After cleavage from the support and base deprotection, the MMT-on oligonucleotide is purified by reverse-phase HPLC.

-

The purified oligonucleotide is treated with 80% acetic acid in water for 1-2 hours at room temperature.

-

The MMT alcohol byproduct can be removed by extraction with ethyl acetate.

-

The deprotected oligonucleotide is then desalted.

This method offers a milder alternative to acidic deprotection, which can be particularly useful for sensitive oligonucleotides.[10][11]

Materials:

-

MMT-protected oligonucleotide

-

Nuclease-free water or buffer (e.g., PBS)

-

Heating block or water bath

Protocol:

-

Dissolve the purified MMT-on oligonucleotide in nuclease-free water or a suitable buffer.

-

Heat the solution at 60°C for 1 hour.[10]

-

The insoluble MMT-OH byproduct can be removed by centrifugation or filtration.

-

The deprotected oligonucleotide is ready for conjugation.

Post-Synthesis Conjugation with NHS Esters

The free primary amine on the 5'-terminus of the oligonucleotide can be readily conjugated to a variety of molecules that have been activated as N-hydroxysuccinimide (NHS) esters.[12][13][14][15]

Materials:

-

5'-Amino-modified oligonucleotide

-

NHS ester of the molecule to be conjugated (e.g., a fluorescent dye)

-

Conjugation buffer (e.g., 0.1 M sodium bicarbonate, pH 8.5-9)[14]

-

Anhydrous DMSO or DMF

-

Desalting column

Protocol:

-

Dissolve the 5'-amino-modified oligonucleotide in the conjugation buffer.

-

Dissolve the NHS ester in a small amount of anhydrous DMSO or DMF.

-

Add a 5-10 fold molar excess of the dissolved NHS ester to the oligonucleotide solution.[12]

-

Incubate the reaction mixture for 2-4 hours at room temperature, protected from light if using a fluorescent dye.

-

Purify the conjugated oligonucleotide from excess NHS ester and byproducts using a desalting column or HPLC.

Application in Gene Regulation: Targeting the NF-κB Signaling Pathway

Amino-modified oligonucleotides are instrumental in the development of antisense therapies, which aim to modulate gene expression by targeting specific mRNA molecules. A prominent target for such therapies is the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway, which is a key regulator of inflammation, immunity, and cell survival.[16][17][18] Dysregulation of the NF-κB pathway is implicated in various diseases, including cancer and chronic inflammatory disorders.[17][19][20]

An antisense oligonucleotide can be designed to be complementary to the mRNA of a key component of the NF-κB pathway, such as the p65 subunit.[17] By binding to the target mRNA, the antisense oligonucleotide can inhibit its translation into a functional protein, thereby downregulating the pathway's activity. The 5'-amino-linker allows for the conjugation of molecules that can enhance the oligonucleotide's delivery, stability, or therapeutic efficacy.

Below is a diagram illustrating the general workflow for the synthesis of an NF-κB targeting antisense oligonucleotide and its mechanism of action.

Caption: Workflow for the synthesis of a conjugated antisense oligonucleotide and its mechanism of action in blocking NF-κB p65 protein translation.

The following diagram illustrates a simplified representation of the canonical NF-κB signaling pathway, highlighting the point of intervention by an antisense oligonucleotide targeting the p65 subunit.

Caption: Simplified canonical NF-κB signaling pathway, showing inhibition of p65 mRNA translation by a specific antisense oligonucleotide (ASO).

References

- 1. This compound | AxisPharm [axispharm.com]

- 2. This compound 114616-27-2 [sigmaaldrich.com]

- 3. This compound configured for ABI | 114616-27-2 [sigmaaldrich.com]

- 4. hongene.com [hongene.com]

- 5. This compound | C35H48N3O3P | CID 9873234 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound | CAS#:114616-27-2 | Chemsrc [chemsrc.com]

- 7. Manual Oligonucleotide Synthesis Using the Phosphoramidite Method | Springer Nature Experiments [experiments.springernature.com]

- 8. The Chemical Synthesis of Oligonucleotides [biosyn.com]

- 9. DNA寡核苷酸合成 [sigmaaldrich.com]

- 10. researchgate.net [researchgate.net]

- 11. chemrxiv.org [chemrxiv.org]

- 12. glenresearch.com [glenresearch.com]

- 13. furthlab.xyz [furthlab.xyz]

- 14. glenresearch.com [glenresearch.com]

- 15. interchim.fr [interchim.fr]

- 16. onclive.com [onclive.com]

- 17. NF-kappaB p65 antisense oligonucleotides may serve as a novel molecular approach for the treatment of patients with ulcerative colitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. pesquisa.bvsalud.org [pesquisa.bvsalud.org]

- 19. researchgate.net [researchgate.net]

- 20. mdpi.com [mdpi.com]

An In-depth Technical Guide on MMT-Hexylaminolinker Phosphoramidite for 5'-Amino Modification

For Researchers, Scientists, and Drug Development Professionals

Introduction

MMT-Hexylaminolinker Phosphoramidite (B1245037) is a key chemical reagent used in automated solid-phase oligonucleotide synthesis to introduce a primary amino group at the 5'-terminus of a DNA or RNA strand. This 5'-amino modification is a critical step for a wide range of applications, including the conjugation of oligonucleotides to various molecules such as fluorescent dyes, quenchers, proteins, and other labels for diagnostic and therapeutic purposes.[1][2]

The molecule consists of three key components:

-

A phosphoramidite group: This reactive moiety enables its seamless integration into standard automated oligonucleotide synthesis protocols.[3]

-

A C6 hexylamino linker: This six-carbon spacer provides flexibility and reduces steric hindrance between the oligonucleotide and any conjugated molecule, which is crucial for maintaining biological activity and hybridization efficiency.[1][4]

-

A Monomethoxytrityl (MMT) protecting group: This acid-labile group protects the primary amine during synthesis and cleavage/deprotection steps. Its lipophilic nature also serves as a valuable handle for "trityl-on" reverse-phase HPLC purification of the modified oligonucleotide.[5][6][7]

This guide provides a comprehensive overview of the use of MMT-Hexylaminolinker Phosphoramidite, including detailed protocols, quantitative data, and workflow visualizations to aid researchers in achieving efficient 5'-amino modification of oligonucleotides.

Synthesis and Purification Workflow

The overall process involves the incorporation of the aminolinker phosphoramidite at the final stage of solid-phase synthesis, followed by cleavage from the support, deprotection of nucleobases, and a final, mild acidic step to remove the MMT group from the 5'-amine.

Quantitative Data

The efficiency of each step is critical for the final yield and purity of the 5'-amino modified oligonucleotide. The following tables summarize key quantitative parameters.

Table 1: Synthesis and Coupling Efficiency

| Parameter | Typical Value | Notes |

|---|---|---|

| Phosphoramidite Concentration | 0.1 M in anhydrous acetonitrile (B52724) | Higher concentration can improve coupling efficiency.[8] |

| Coupling Time | 5 - 15 minutes | Longer times may be needed for sterically hindered amidites.[8] |

| Coupling Efficiency | >95% | Can be improved by "double coupling" if initial efficiency is low.[8] |

| Activator | Tetrazole or its derivatives | Standard activators for phosphoramidite chemistry are effective.[] |

Table 2: Deprotection and Purification Parameters

| Parameter | Reagent/Condition | Time | Temperature | Notes |

|---|---|---|---|---|

| Cleavage & Base Deprotection | Conc. Ammonium (B1175870) Hydroxide (B78521) (NH₄OH) | Varies | RT to 55°C | Standard conditions for DNA bases. |

| Cleavage & Base Deprotection (UltraFAST) | AMA (NH₄OH / 40% Methylamine 1:1) | 5 - 10 min | 65°C | Requires Ac-dC protecting group to avoid base modification.[10][11] |

| MMT Group Stability | Avoid >37°C during base deprotection | - | <37°C | The MMT group can be thermally labile.[10][11] |

| MMT Deprotection (Post-Purification) | 80% Acetic Acid in Water | 1 hour | Room Temp | Efficiently removes the MMT group after purification.[4] |

| Final Product Purity (with HPLC) | >90% | Reverse-phase HPLC is highly effective for purification.[4] |

Experimental Protocols

Protocol 1: Automated Synthesis and Coupling

-

Reagent Preparation : Dissolve the this compound in anhydrous acetonitrile to a final concentration of 0.1 M. Swirl the vial for 5-10 minutes to ensure complete dissolution.[6]

-

Synthesizer Setup : Place the prepared phosphoramidite solution on a designated port of the automated DNA/RNA synthesizer.

-

Synthesis Cycle : Initiate the standard oligonucleotide synthesis protocol. For the final coupling step, program the synthesizer to add the this compound.

-

Note : To maximize yield, especially for critical syntheses, a "double coupling" cycle can be programmed. This involves repeating the coupling step for the aminolinker before proceeding to the capping and oxidation steps.[8]

-

-

Completion : Once the synthesis is complete, keep the final MMT group on ("trityl-on" mode) for subsequent purification. Do not program the synthesizer for final MMT group removal.[7]

Protocol 2: Cleavage and Deprotection

-

Column Treatment : Remove the synthesis column from the synthesizer.

-

Cleavage and Base Deprotection :

-

Standard Method : Push concentrated ammonium hydroxide through the column and collect the eluate in a screw-cap vial. Seal the vial and heat at 55°C for 8-12 hours.

-

UltraFAST Method : Use AMA (a 1:1 mixture of aqueous Ammonium Hydroxide and aqueous MethylAmine) for cleavage and deprotection.[10] This is typically completed in 5-10 minutes at 65°C.[11] Caution : This method requires that acetyl (Ac) protected dC was used during synthesis.[10]

-

-

Evaporation : After deprotection, cool the vial and evaporate the ammonia/AMA solution to dryness using a centrifugal evaporator.

-

Resuspension : Resuspend the oligonucleotide pellet in an appropriate buffer for purification (e.g., 0.1 M TEAA).

Protocol 3: Trityl-On Purification and MMT Removal

-

RP-HPLC Purification : Purify the MMT-on oligonucleotide using a reverse-phase (e.g., C18) HPLC column.[4] The lipophilic MMT group provides strong retention, separating the full-length product from failure sequences (trityl-off).

-

Fraction Collection : Collect the major peak corresponding to the MMT-on oligonucleotide.

-

MMT Group Removal :

-

Final Desalting : After MMT removal, desalt the oligonucleotide using a suitable method, such as ethanol (B145695) precipitation or a desalting column, to obtain the final pure 5'-amino modified product.

Applications and Downstream Processing

A 5'-amino modified oligonucleotide is a versatile intermediate for bioconjugation. The terminal primary amine can readily react with N-hydroxysuccinimide (NHS) esters, isothiocyanates, and other amine-reactive chemical groups. This enables covalent attachment to a wide array of molecules.

Applications for these conjugated oligonucleotides are vast and include:

-

Diagnostics : Development of fluorescently labeled probes for qPCR, FISH, and microarrays.[1][12]

-

Therapeutics : Creation of aptamers and antisense oligonucleotides with enhanced cellular uptake or targeting moieties.[13][14][]

-

Biotechnology : Immobilization of oligonucleotides onto solid surfaces for affinity purification and biosensor development.[1]

Troubleshooting and Key Considerations

-

Incomplete MMT Removal : If cartridge purification is used, removal of the MMT group with trifluoroacetic acid on the cartridge is inefficient because the reaction is reversible.[4] Post-purification treatment with 80% acetic acid is strongly recommended.[4][7]

-

Premature MMT Loss : Avoid drying down the cleaved oligonucleotide solution in an acidic state, as this can cause premature loss of the MMT group. Adding a non-volatile base like TRIS can prevent this if drying is necessary before purification.[4][7]

-

Low Coupling Efficiency : If coupling efficiency is poor, consider increasing the coupling time or performing a double coupling.[8] Ensure the phosphoramidite and all other reagents are anhydrous.

References

- 1. 5'-Amino Modified Oligonucleotides [biosyn.com]

- 2. 5'-Amino-Modifier C6-MMT CE Phosphoramidite [chembk.com]

- 3. This compound | AxisPharm [axispharm.com]

- 4. glenresearch.com [glenresearch.com]

- 5. US10450342B2 - Method for solution phase detritylation of oligomeric compounds - Google Patents [patents.google.com]

- 6. glenresearch.com [glenresearch.com]

- 7. glenresearch.com [glenresearch.com]

- 8. trilinkbiotech.com [trilinkbiotech.com]

- 10. glenresearch.com [glenresearch.com]

- 11. glenresearch.com [glenresearch.com]

- 12. glenresearch.com [glenresearch.com]

- 13. cosmobio.co.jp [cosmobio.co.jp]

- 14. scielo.br [scielo.br]

Introduction to phosphoramidite chemistry for DNA synthesis

An In-depth Technical Guide to Phosphoramidite (B1245037) Chemistry for DNA Synthesis

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of phosphoramidite chemistry, the gold standard for automated solid-phase DNA synthesis. It details the core chemical principles, experimental protocols, and quantitative data associated with this powerful technology, which is fundamental to applications ranging from basic research to the development of oligonucleotide therapeutics.

Core Principles of Phosphoramidite Chemistry

Phosphoramidite chemistry facilitates the stepwise synthesis of oligonucleotides in the 3' to 5' direction on a solid support, most commonly controlled pore glass (CPG). The process is cyclic, with each cycle adding a single nucleotide to the growing chain. The success of this method hinges on the use of protecting groups to prevent unwanted side reactions and ensure high coupling efficiency.[1]

The Phosphoramidite Monomer

The key building blocks are nucleoside phosphoramidites, which are modified nucleosides with several key features:

-

5'-Hydroxyl Protection: The 5'-hydroxyl group is protected by an acid-labile dimethoxytrityl (DMT) group, which prevents polymerization during synthesis and allows for monitoring of coupling efficiency.[2]

-

Phosphoramidite Moiety: The 3'-hydroxyl group is modified into a reactive phosphoramidite group, which is activated during the coupling step.[3] A β-cyanoethyl group protects the phosphorus, and this group is removed at the end of the synthesis.[2]

-

Exocyclic Amine Protection: The exocyclic amino groups of adenine (B156593) (A), cytosine (C), and guanine (B1146940) (G) are protected with base-labile groups to prevent side reactions. Thymine (T) does not have an exocyclic amine and therefore does not require this protection.[1][2]

The Solid Support

Synthesis is performed on a solid support, typically controlled pore glass (CPG), to which the first nucleoside is attached via its 3'-hydroxyl group. This allows for the easy removal of excess reagents and byproducts by simple washing steps.

The DNA Synthesis Cycle

The synthesis of an oligonucleotide is a four-step cycle that is repeated until the desired sequence is assembled. The typical efficiency of each coupling step is greater than 99%.[2]

Step 1: Deblocking (Detritylation)

The cycle begins with the removal of the acid-labile 5'-DMT protecting group from the support-bound nucleoside. This is achieved by treatment with a solution of a weak acid, typically 2-3% trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in an inert solvent like dichloromethane (B109758) (DCM).[4][5] The resulting free 5'-hydroxyl group is then available for the subsequent coupling reaction. The cleaved DMT cation has a characteristic orange color and its absorbance at 495 nm is used to monitor the efficiency of each coupling step.[6]

Step 2: Coupling

The next phosphoramidite monomer, dissolved in an anhydrous solvent like acetonitrile (B52724), is activated by a weak acid, such as tetrazole or 5-ethylthio-1H-tetrazole (ETT).[4][5] The activated phosphoramidite is then coupled to the free 5'-hydroxyl group of the support-bound nucleoside, forming a phosphite (B83602) triester linkage.[7] This reaction is very rapid for deoxynucleosides, typically taking about 20 seconds.[7]

Step 3: Capping

As the coupling reaction is not 100% efficient, a small fraction of the 5'-hydroxyl groups on the growing chain remain unreacted.[2] To prevent the formation of deletion mutations (n-1 shortmers) in the final product, these unreacted hydroxyl groups are permanently blocked in a capping step.[8] This is achieved by acetylation using a mixture of acetic anhydride (B1165640) and 1-methylimidazole.[4]

Step 4: Oxidation

The newly formed phosphite triester linkage is unstable and susceptible to cleavage under acidic conditions. Therefore, it is oxidized to a more stable pentavalent phosphate (B84403) triester using a solution of iodine in the presence of water and pyridine.[6][8] This stabilized linkage is inert to the acidic conditions of the subsequent deblocking step.

This four-step cycle is repeated for each nucleotide to be added to the sequence.

Post-Synthesis Processing: Cleavage and Deprotection

Once the desired oligonucleotide sequence has been assembled, it must be cleaved from the solid support and all protecting groups must be removed to yield a biologically active DNA molecule.[9]

Cleavage from the Solid Support

The oligonucleotide is cleaved from the CPG support by incubation with a base, typically concentrated ammonium (B1175870) hydroxide (B78521).[9]

Deprotection

The same basic treatment removes the protecting groups from the exocyclic amines of the nucleobases and the cyanoethyl groups from the phosphate backbone.[9] The choice of deprotection conditions (reagent, temperature, and time) depends on the specific protecting groups used and the presence of any sensitive modifications on the oligonucleotide.[10]

Quantitative Data

The following tables summarize key quantitative data related to the phosphoramidite DNA synthesis process.

| Table 1: Reagents and Typical Concentrations | |

| Step | Reagent |

| Deblocking | Trichloroacetic Acid (TCA) or Dichloroacetic Acid (DCA) in Dichloromethane (DCM) |

| Coupling | Phosphoramidite Monomer in Acetonitrile |

| Activator (e.g., Tetrazole, ETT) in Acetonitrile | |

| Capping | Acetic Anhydride |

| 1-Methylimidazole | |

| Oxidation | Iodine in THF/Pyridine/Water |

| Table 2: Typical Reaction Times per Cycle | |

| Step | Typical Duration |

| Deblocking | ~ 1 minute |

| Coupling (Deoxynucleosides) | ~ 20 seconds[7] |

| Coupling (Ribonucleosides) | 5 - 15 minutes[7] |

| Capping | ~ 1 minute |

| Oxidation | ~ 1 minute |

| Table 3: Coupling Efficiency and Impact on Final Yield | | | Coupling Efficiency per Step | Theoretical Yield of Full-Length 20-mer Oligonucleotide | Theoretical Yield of Full-Length 50-mer Oligonucleotide | | 98.5% | ~74.5%[8] | ~52%[11] | | 99.0% | ~81.8% | ~60.5% | | 99.4% | ~89.2%[8] | ~74.5%[8] | | 99.5% | ~90.5% | ~78%[11] |

Experimental Protocols

Protocol for Automated Solid-Phase Oligonucleotide Synthesis

This protocol outlines the general steps performed by an automated DNA synthesizer.

-

Preparation:

-

The desired DNA sequence is entered into the synthesizer's control software.

-

Columns containing the CPG solid support with the initial nucleoside are installed.

-

Bottles containing the phosphoramidite monomers, deblocking, coupling, capping, and oxidation reagents are filled and connected to the synthesizer. All reagents, especially the phosphoramidites and activator, must be anhydrous.[7]

-

-

Synthesis Cycle (repeated for each nucleotide):

-

Deblocking: The deblocking solution (e.g., 3% TCA in DCM) is passed through the synthesis column to remove the 5'-DMT group. The column is then washed with acetonitrile to remove the acid.

-

Coupling: A mixture of the appropriate phosphoramidite monomer and activator solution is delivered to the column to initiate the coupling reaction.

-

Capping: The capping solution (acetic anhydride and 1-methylimidazole) is passed through the column to block any unreacted 5'-hydroxyl groups. The column is then washed with acetonitrile.

-

Oxidation: The oxidizing solution (iodine in THF/pyridine/water) is delivered to the column to stabilize the newly formed phosphite triester linkage. The column is subsequently washed with acetonitrile.

-

-

Final Deblocking (Optional):

-

If the final oligonucleotide is desired with the 5'-DMT group removed ("DMT-off"), a final deblocking step is performed. For purification purposes, the DMT group is often left on ("DMT-on").[12]

-

Protocol for Cleavage and Deprotection

This protocol describes a standard method for cleaving the oligonucleotide from the solid support and removing the protecting groups.

-

Cleavage from Support:

-

The CPG support is transferred from the synthesis column to a screw-cap vial.

-

Concentrated ammonium hydroxide is added to the vial to cover the CPG.

-

The vial is incubated at room temperature for 1-2 hours to cleave the oligonucleotide from the support.[13]

-

-

Deprotection:

-

The vial is tightly sealed and incubated at 55°C for 8-16 hours to remove the protecting groups from the nucleobases and the phosphate backbone.

-

Alternatively, for faster deprotection, a 1:1 mixture of ammonium hydroxide and aqueous methylamine (B109427) (AMA) can be used at 65°C for 10-15 minutes.[10]

-

-

Work-up:

-

The vial is cooled, and the supernatant containing the deprotected oligonucleotide is carefully transferred to a new tube.

-

The CPG is washed with water, and the wash is combined with the supernatant.

-

The solution is concentrated to dryness using a vacuum concentrator.

-

The resulting oligonucleotide pellet is resuspended in water or a suitable buffer for quantification and purification.

-

Visualizations

Caption: The four-step cycle of phosphoramidite DNA synthesis.

Caption: Overall experimental workflow for synthetic oligonucleotide production.

References

- 1. blog.biosearchtech.com [blog.biosearchtech.com]

- 2. twistbioscience.com [twistbioscience.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Synthesis of DNA/RNA and Their Analogs via Phosphoramidite and H-Phosphonate Chemistries - PMC [pmc.ncbi.nlm.nih.gov]

- 5. alfachemic.com [alfachemic.com]

- 6. atdbio.com [atdbio.com]

- 7. Oligonucleotide synthesis - Wikipedia [en.wikipedia.org]

- 8. eu.idtdna.com [eu.idtdna.com]

- 9. blog.biosearchtech.com [blog.biosearchtech.com]

- 10. glenresearch.com [glenresearch.com]

- 11. benchchem.com [benchchem.com]

- 12. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]

- 13. glenresearch.com [glenresearch.com]

An In-depth Technical Guide to Cleavable Linkers in Oligonucleotide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Cleavable linkers are critical components in the design of modern oligonucleotide conjugates, enabling controlled release of therapeutic payloads, imaging agents, or functional moieties.[1] These linkers are designed to be stable during synthesis, purification, and systemic circulation but are programmed to break under specific physiological or external triggers.[1][2] This guide provides a comprehensive overview of the primary classes of cleavable linkers, their mechanisms, quantitative characteristics, and the experimental protocols for their use.

Chemically Cleavable Linkers

Chemically cleavable linkers are designed to respond to specific microenvironments, most notably changes in pH or redox potential. They are the most common type used in drug delivery systems.[3]

Reduction-Sensitive Linkers (Disulfide Bonds)

Disulfide linkers are widely used for intracellular drug delivery. They remain stable in the extracellular environment but are readily cleaved by the high concentration of reducing agents like glutathione (B108866) (GSH) within the cell cytoplasm.[1][4] This mechanism provides an effective strategy for releasing an oligonucleotide payload once it has reached its intracellular target.[2]

The core of this linker is a disulfide bond (-S-S-) that connects the oligonucleotide to a conjugate molecule. In the reductive environment of the cell, particularly due to glutathione, the disulfide bond is reduced to two free thiol groups (-SH), releasing the conjugated molecule.[5]

| Linker Type | Cleavage Reagent | Typical Concentration | Time | Temperature | Notes |

| Thiol-Modifier C6 S-S | Dithiothreitol (DTT) | 10-100 mM | 30-60 min | Room Temp. (25°C) | DTT is a strong reducing agent commonly used in vitro.[5][6] |

| Disulfide | Tris(2-carboxyethyl)phosphine (TCEP) | 1-20 mM | 30-60 min | Room Temp. (25°C) | TCEP is odorless and more stable than DTT.[5] |

| Disulfide | Glutathione (GSH) | 1-10 mM | 1-4 hours | 37°C | Mimics intracellular reductive cleavage conditions.[7] |

-

Preparation: Dissolve the disulfide-linked oligonucleotide conjugate in a suitable buffer (e.g., 100 mM phosphate (B84403) buffer, pH 7.5).

-

Reagent Addition: Prepare a fresh stock solution of Dithiothreitol (DTT) in the same buffer. Add the DTT stock solution to the oligonucleotide solution to a final concentration of 20 mM.

-

Incubation: Incubate the reaction mixture at room temperature (or 37°C to mimic physiological conditions) for 1-2 hours.

-

Quenching (Optional): The reaction can be stopped by removing the DTT, for example, by desalting or ethanol (B145695) precipitation.

-

Analysis: Analyze the cleavage products using techniques such as Polyacrylamide Gel Electrophoresis (PAGE), High-Performance Liquid Chromatography (HPLC), or Mass Spectrometry (MS) to confirm the release of the free oligonucleotide.[6]

-

Purification: The cleaved oligonucleotide can be purified from the payload and residual DTT using HPLC or size-exclusion chromatography.

pH-Sensitive Linkers (Acid-Labile)

These linkers are engineered to be stable at neutral physiological pH (~7.4) but hydrolyze rapidly in the acidic environments of endosomes (pH 5.0-6.5) and lysosomes (pH 4.5-5.0).[8] This property is highly advantageous for oligonucleotide-drug conjugates that are internalized by cells via endocytosis.[9] Common acid-labile chemical groups include hydrazones, acetals, and orthoesters.[8][9]

An antibody- or ligand-oligonucleotide conjugate binds to a cell surface receptor and is internalized into an endosome. As the endosome acidifies, it triggers the hydrolysis of the pH-sensitive linker, releasing the active oligonucleotide into the cell.

| Linker Type | pH Condition | Half-Life (T₀.₅) | Reference | Notes |

| Hydrazone | pH 4.5 | ~4.7 hours | [10] | Based on a phenylketone-derived hydrazone; shows >90% stability at pH 7.4 over 24h.[10] |

| Hydrazone | pH 5.0 | ~24-48 hours | [11] | Stability and cleavage kinetics are highly dependent on the specific hydrazone structure. |

| N-(methoxy)oxazolidine | pH 5.0 | ~7 hours | [10] | Offers cleavage rates comparable to many hydrazone-based linkers.[10] |

| cis-Aconityl | pH 5.0 | ~8 hours | [8] | One of the earliest developed acid-labile linkers.[8] |

-

Buffer Preparation: Prepare a series of buffers at different pH values, for example: pH 7.4 (physiological), pH 6.0 (early endosome), and pH 5.0 (late endosome/lysosome).

-

Incubation Setup: Aliquot the oligonucleotide conjugate into each buffer system. It is crucial to have a sufficient number of aliquots for a time-course experiment (e.g., 0, 1, 4, 8, 24 hours).

-

Time Course: Place the samples in an incubator at 37°C. At each designated time point, remove one aliquot from each pH condition and immediately freeze it or add a quenching buffer to stop the hydrolysis.

-

Analysis: Analyze the samples by reverse-phase HPLC. The percentage of cleaved vs. intact conjugate is determined by integrating the respective peak areas in the chromatogram.

-

Data Plotting: Plot the percentage of intact conjugate versus time for each pH condition. From this data, the hydrolysis half-life (T₀.₅) at each pH can be calculated.[10]

Photo-Cleavable (PC) Linkers

Photo-cleavable linkers provide exceptional spatial and temporal control over payload release.[1] These linkers incorporate a photolabile moiety, often based on an o-nitrobenzyl group, which breaks upon irradiation with light of a specific wavelength, typically in the near-UV range (300-365 nm).[5][12] Because light is required for cleavage, the reaction is not triggered by biological conditions, making PC linkers chemically more stable and their cleavage more controlled than other types.[12]

A PC linker is incorporated into an oligonucleotide during solid-phase synthesis. The conjugate remains stable under normal light conditions (>400 nm). When exposed to a specific UV wavelength, the photolabile group undergoes a photochemical reaction, leading to the cleavage of the covalent bond and release of the oligonucleotide, often leaving a 5'- or 3'-phosphate group.[12][13]

| Linker Type | Wavelength for Cleavage | Time for Complete Cleavage | Typical Light Source | Notes |

| o-Nitrobenzyl | 300-365 nm | < 5 minutes | Black Ray UV lamp | Cleavage is rapid and quantitative under appropriate conditions.[5][14] |

| ANBP derivatives | Visible Light (e.g., 405 nm) | 10-60 minutes | LED Lamp | Newer linkers are being developed for cleavage at less damaging visible wavelengths.[15] |

-

Sample Preparation: Dissolve the PC-linker-containing oligonucleotide in a UV-transparent buffer (e.g., Tris or phosphate buffer) in a quartz or UV-transparent microplate/cuvette.

-

Light Source Setup: Use a calibrated UV lamp with a peak emission around 365 nm. A Black Ray XX-15 UV lamp or a similar model is suitable.[14] Position the lamp at a fixed, reproducible distance from the sample (e.g., 15 cm).[14]

-

Irradiation: Expose the sample to the UV light for a predetermined time. For initial optimization, a time course (e.g., 0, 1, 2, 5, 10 minutes) is recommended.

-

Analysis: Immediately following irradiation, analyze the sample by HPLC, MS, or gel electrophoresis to quantify the extent of cleavage. Compare the irradiated sample to a non-irradiated control.

-

Safety Note: Always use appropriate UV-blocking personal protective equipment (goggles, face shield, lab coat) when working with UV light sources.

Enzymatically Cleavable Linkers

Enzymatically cleavable linkers are designed to be substrates for specific enzymes that are highly active in target tissues or intracellular compartments, such as tumor cells or lysosomes.[] This approach offers high biological specificity.

The two main classes are peptide-based linkers and β-glucuronide linkers.

-

Peptide Linkers: These contain short peptide sequences (e.g., Valine-Citrulline) that are recognized and cleaved by proteases like Cathepsin B, which is often overexpressed in the lysosomes of tumor cells.[1][17]

-

β-Glucuronide Linkers: These are cleaved by the lysosomal enzyme β-glucuronidase, releasing the payload.[1][18]

| Linker Substrate | Target Enzyme | Cellular Location | Common Application |

| Valine-Citrulline (Val-Cit) | Cathepsin B | Lysosomes | Antibody-Drug Conjugates (ADCs), Oligonucleotide Conjugates[1][] |

| Phenylalanine-Lysine (Phe-Lys) | Cathepsin B | Lysosomes | ADCs[1] |

| Gly-Phe-Leu-Gly (GFLG) | Cathepsin B | Lysosomes | Polymer-Drug Conjugates[17] |

| β-glucuronic acid | β-glucuronidase | Lysosomes | Prodrug activation, Tumor-targeted therapy[1][18] |

-

Reagent Preparation:

-

Reconstitute the purified target enzyme (e.g., human Cathepsin B) in its recommended activation buffer.

-

Dissolve the oligonucleotide conjugate in an appropriate assay buffer (e.g., 100 mM sodium acetate, pH 5.5, with DTT for Cathepsin B activation).

-

-

Reaction Setup: In a microcentrifuge tube, combine the assay buffer, the activated enzyme, and the oligonucleotide conjugate. Include a negative control sample without the enzyme.

-

Incubation: Incubate the reaction tubes at 37°C.

-

Time-Course Sampling: At various time points (e.g., 0, 30, 60, 120, 240 minutes), take an aliquot of the reaction mixture and stop the reaction by adding a protease inhibitor or by heat inactivation.

-

Analysis: Analyze the samples using LC-MS or HPLC to separate and quantify the intact conjugate and the cleaved products.

-

Data Interpretation: Calculate the percentage of cleavage at each time point to determine the rate and efficiency of enzymatic cleavage.

References

- 1. Cleavable Linkers for Oligonucleotide Conjugation - Creative Biogene IntegrateRNA [integraterna.creative-biogene.com]

- 2. Disulfide Linkers - Creative Biogene IntegrateRNA [integraterna.creative-biogene.com]

- 3. alfachemic.com [alfachemic.com]

- 4. Design of chemical linker and control of bioactivity for polymer-conjugated siRNA system | Laboratory for Chemistry and Life Science, Institute of Integrated Research | Institute of Science Tokyo [res.titech.ac.jp]

- 5. glenresearch.com [glenresearch.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. pH-Sensitive Linker Synthesis Service - Creative Biolabs [creative-biolabs.com]

- 9. pH-Sensitive Linkers - Creative Biogene IntegrateRNA [integraterna.creative-biogene.com]

- 10. mdpi.com [mdpi.com]

- 11. Cleavable vs. Non-Cleavable Linkers | BroadPharm [broadpharm.com]

- 12. Photo-Cleavable Modifiers and Their use with Oligonucleotides | LGC, Biosearch Technologies [biosearchtech.com]

- 13. Photocleavable PC Linker Oligo Modification [biosyn.com]

- 14. PC Linker (photocleavable) Oligo Modifications from Gene Link [genelink.com]

- 15. pubs.acs.org [pubs.acs.org]

- 17. Enzymatically Cleavable Linker Sequence Motifs for Bioconjugation [biosyn.com]

- 18. Enzymatically Cleavable Linkers - Creative Biolabs [creativebiolabs.net]

Methodological & Application

Application Notes: On-Synthesizer Protocol for 5'-Amino Modification of Oligonucleotides

For Researchers, Scientists, and Drug Development Professionals

Introduction

The introduction of a primary amine to the 5'-terminus of a synthetic oligonucleotide is a foundational strategy in nucleic acid chemistry, enabling a broad range of applications in research, diagnostics, and therapeutics. This modification provides a reactive handle for the covalent attachment of various molecules, including fluorescent dyes, quenchers, proteins, peptides, and affinity ligands like biotin.[1][2][3] Furthermore, 5'-amino modified oligonucleotides are crucial for immobilization onto solid surfaces for applications such as microarrays and biosensors.[2]

This document provides a detailed protocol for the most common method of introducing a 5'-amino group: on-synthesizer incorporation using a phosphoramidite (B1245037) reagent during automated solid-phase synthesis.[4] This approach offers high efficiency and straightforward integration into standard oligonucleotide synthesis workflows.

Principle of the Method